molecular formula C17H15ClN4O3S2 B2560431 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 922046-68-2

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2560431
CAS RN: 922046-68-2
M. Wt: 422.9
InChI Key: DCSDOZVTFSTEPM-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide, also known as CP-690,550, is a chemical compound used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and is known for its potential therapeutic applications in various autoimmune diseases.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide" have been synthesized and tested for their anticancer activities. For instance, derivatives of N-(phenylsulfonyl)acetamide have been studied for their cytotoxic activities against various cancer cell lines, including breast and colon cancer (Ghorab et al., 2015). These studies suggest the potential of sulfonamide derivatives in cancer therapy, where the modification of the molecular structure could lead to the discovery of novel anticancer agents.

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis and evaluation of new derivatives with potential antimicrobial and antifungal properties. For example, the synthesis of pyridine derivatives and their subsequent microbial studies have provided insights into the antibacterial and antifungal activities of these compounds (Patel & Agravat, 2007). This research avenue is critical for developing new treatments against resistant microbial strains, indicating the importance of such chemical structures in pharmaceutical research.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase, an enzyme involved in various physiological and pathological processes, is another significant area of application. Studies have revealed that sulfonamide derivatives, including those structurally similar to the compound , serve as effective inhibitors of this enzyme, showcasing potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer (Carta et al., 2017).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c18-13-1-3-15(4-2-13)27(24,25)22-17-21-14(11-26-17)9-16(23)20-10-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSDOZVTFSTEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide

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